molecular formula C21H24N2OS B14798564 N-[(4-methylpiperidin-1-yl)carbonothioyl]-2,2-diphenylacetamide

N-[(4-methylpiperidin-1-yl)carbonothioyl]-2,2-diphenylacetamide

Cat. No.: B14798564
M. Wt: 352.5 g/mol
InChI Key: DISWTXISKRWLMX-UHFFFAOYSA-N
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Description

N-[(4-methyl-1-piperidinyl)carbonothioyl]-2,2-diphenylacetamide is a complex organic compound that features a piperidine ring, a carbonothioyl group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methyl-1-piperidinyl)carbonothioyl]-2,2-diphenylacetamide typically involves the reaction of 4-methylpiperidine with carbon disulfide to form the carbonothioyl intermediate. This intermediate is then reacted with 2,2-diphenylacetyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: N-[(4-methyl-1-piperidinyl)carbonothioyl]-2,2-diphenylacetamide can undergo oxidation reactions, particularly at the sulfur atom in the carbonothioyl group.

    Reduction: The compound can be reduced to form corresponding thiol derivatives.

    Substitution: Various substitution reactions can occur at the piperidine ring or the diphenylacetamide moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(4-methyl-1-piperidinyl)carbonothioyl]-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-methyl-1-piperidinyl)carbonothioyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The piperidine ring and carbonothioyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-thiophenecarboxamide
  • 4-methoxy-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide
  • N-(piperidine-4-yl)benzamide

Comparison: N-[(4-methyl-1-piperidinyl)carbonothioyl]-2,2-diphenylacetamide is unique due to the presence of the diphenylacetamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C21H24N2OS

Molecular Weight

352.5 g/mol

IUPAC Name

N-(4-methylpiperidine-1-carbothioyl)-2,2-diphenylacetamide

InChI

InChI=1S/C21H24N2OS/c1-16-12-14-23(15-13-16)21(25)22-20(24)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,19H,12-15H2,1H3,(H,22,24,25)

InChI Key

DISWTXISKRWLMX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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